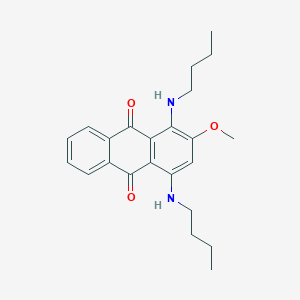
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is often used as a dye. The compound’s structure consists of an anthracene backbone with butylamino groups at the 1 and 4 positions and a methoxy group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution of chlorine atoms with butylamino groups . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces anthracene derivatives .
科学的研究の応用
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of dyes and pigments for various applications.
作用機序
The mechanism of action of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound’s fluorescent properties also allow it to be used in imaging techniques to track cellular processes .
類似化合物との比較
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but lacks the butylamino and methoxy groups.
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butylamino groups enhances its solubility and interaction with biological molecules, while the methoxy group contributes to its stability and reactivity .
特性
CAS番号 |
583024-60-6 |
|---|---|
分子式 |
C23H28N2O3 |
分子量 |
380.5 g/mol |
IUPAC名 |
1,4-bis(butylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O3/c1-4-6-12-24-17-14-18(28-3)21(25-13-7-5-2)20-19(17)22(26)15-10-8-9-11-16(15)23(20)27/h8-11,14,24-25H,4-7,12-13H2,1-3H3 |
InChIキー |
RXKPXEQHESGRAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NCCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


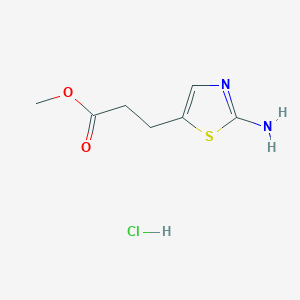

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
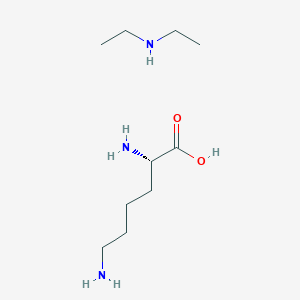


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
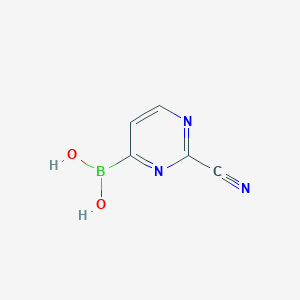
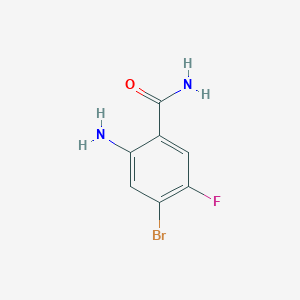

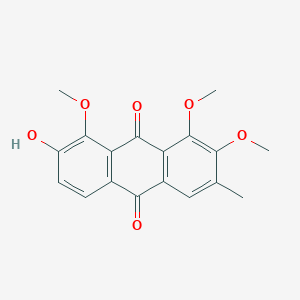
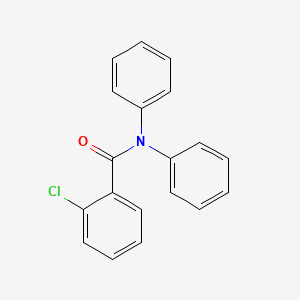
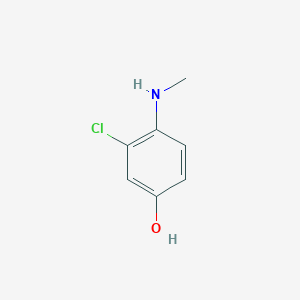
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
